3-Benzyloxy-6-iodo-pyridazine
Description
3-Benzyloxy-6-iodo-pyridazine is a pyridazine derivative featuring a benzyloxy group at position 3 and an iodine atom at position 6 (Figure 1). Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and materials science. This compound’s structural features make it a valuable intermediate for synthesizing bioactive molecules or functional materials.
Properties
IUPAC Name |
3-iodo-6-phenylmethoxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUUNUVUONBLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of 3-hydroxy-pyridazine with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 3-Benzyloxy-6-iodo-pyridazine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-6-iodo-pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the benzyloxy group to a benzyl group.
Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted pyridazines depending on the nucleophile used.
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.
Reduction: Benzyloxy group reduced to benzyl group.
Scientific Research Applications
3-Benzyloxy-6-iodo-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: Pyridazine derivatives, including 3-Benzyloxy-6-iodo-pyridazine, have been studied for their herbicidal and insecticidal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-iodo-pyridazine depends on its specific application:
Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Herbicidal Activity: It may inhibit key enzymes involved in plant growth and development, leading to the death of weeds.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Iodo vs. Chloro/Methyl : The iodine atom in 3-Benzyloxy-6-iodo-pyridazine increases molecular weight and polarizability compared to chloro or methyl groups, enhancing its utility in Suzuki-Miyaura couplings .
- Benzyloxy vs. Benzylthio : The benzyloxy group (electron-donating) contrasts with benzylthio (moderately electron-withdrawing), affecting electronic distribution and binding to biological targets .
Biological Activity :
- Chlorine-containing analogs (e.g., 3-(Benzylthio)-6-chloropyridazine) show antimicrobial activity, while fused-ring derivatives (e.g., triazolo-pyridazines) exhibit kinase inhibition . The iodine substituent in the target compound may enable radiolabeling for imaging or therapeutic applications.
Synthetic Flexibility :
- The iodine atom allows for facile functionalization via halogen exchange, a feature absent in cyclopropyl or piperidine-substituted analogs .
Reactivity and Application Comparisons
Key Insights:
- 3-Benzyloxy-6-iodo-pyridazine stands out for its iodine-mediated versatility in synthesis, contrasting with hydrogen-bonding-focused derivatives like 3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine .
- Fluorophenoxy and benzoic acid analogs prioritize target binding via polar interactions, whereas the benzyloxy-iodo combination balances lipophilicity and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
